molecular formula C21H27FN4O3 B4046180 1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide

1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4046180
M. Wt: 402.5 g/mol
InChI Key: ARJAEZNDZNXWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bipiperidine core linked to a fluorophenyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps. One common method starts with the preparation of the fluorophenyl-substituted pyrrolidine intermediate. This intermediate is then reacted with a bipiperidine derivative under specific conditions to form the final product.

  • Preparation of Fluorophenyl-Substituted Pyrrolidine

      Reagents: 2-Fluorobenzaldehyde, pyrrolidine, and a suitable catalyst.

      Conditions: The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions for several hours.

      Product: 2-Fluorophenyl-pyrrolidine.

  • Coupling with Bipiperidine

      Reagents: 2-Fluorophenyl-pyrrolidine, bipiperidine-4-carboxylic acid, and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: The reaction is performed in a solvent like dichloromethane or DMF (dimethylformamide) at room temperature.

      Product: 1’-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1’-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1’-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: Shares the fluorophenyl and pyrrolidine components.

    Fluorinated Pyrazole Derivatives: Similar in having fluorine and heterocyclic structures.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, used in various medicinal applications.

Uniqueness

1’-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide is unique due to its specific combination of a bipiperidine core with a fluorophenyl-substituted pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3/c22-15-6-2-3-7-16(15)26-18(27)14-17(19(26)28)24-12-8-21(9-13-24,20(23)29)25-10-4-1-5-11-25/h2-3,6-7,17H,1,4-5,8-14H2,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJAEZNDZNXWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
Reactant of Route 2
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 3
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 4
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 5
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 6
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide

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